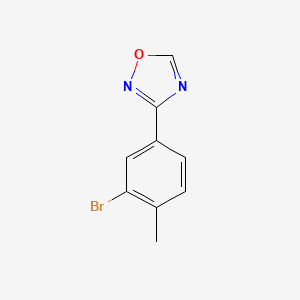
rac-(1R,2S)-1-methyl-2-phenylcyclopropan-1-amine hydrochloride, trans
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(1R,2S)-1-methyl-2-phenylcyclopropan-1-amine hydrochloride, trans, is an organic compound notable for its distinct structural features and pharmacological potential. The compound is a chiral molecule consisting of a cyclopropane ring substituted with a phenyl group and an amine functional group. The term "rac-" indicates that it is a racemic mixture, containing equal amounts of both enantiomers.
Métodos De Preparación
The synthesis of rac-(1R,2S)-1-methyl-2-phenylcyclopropan-1-amine hydrochloride, trans, typically involves cyclopropanation reactions. One common route starts with a suitable phenyl-substituted alkene and a diazo compound, often in the presence of a transition metal catalyst such as rhodium. Industrial production scales up these reactions, optimizing reaction conditions like temperature, pressure, and solvent choice for efficiency and yield.
Análisis De Reacciones Químicas
This compound undergoes a variety of reactions, notably:
Oxidation
: Using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of hydroxylated products.
Reduction
: Employing reagents such as lithium aluminium hydride to convert the amine group to a more reduced form.
Substitution
: Undergoing nucleophilic substitution reactions with halides or other electrophiles, facilitated by its amine group. Common reagents include alkyl halides and acid chlorides, forming secondary or tertiary amines.
Aplicaciones Científicas De Investigación
In the realm of scientific research, rac-(1R,2S)-1-methyl-2-phenylcyclopropan-1-amine hydrochloride, trans, is of interest due to its structural analogy to various psychoactive compounds
Chemistry
: As a precursor in the synthesis of more complex organic molecules.
Biology
: Investigated for its interaction with biological membranes and potential bioactivity.
Medicine
: Explored for its pharmacological properties, particularly in studying mechanisms of action of similar psychoactive compounds.
Industry
: Utilized in the development of new materials and chemical processes due to its unique properties.
Mecanismo De Acción
The compound's mechanism of action largely hinges on its interaction with neural receptors. It is hypothesized to modulate neurotransmitter release, influencing pathways involving dopamine and serotonin. This makes it a subject of interest in psychopharmacology research, aiming to elucidate how structural variations impact receptor binding and subsequent neurological effects.
Comparación Con Compuestos Similares
When compared to other cyclopropane derivatives and amine-containing compounds, rac-(1R,2S)-1-methyl-2-phenylcyclopropan-1-amine hydrochloride, trans, stands out due to its specific chiral configuration and resultant bioactivity. Similar compounds include:
1-methylcyclopropane-1-amine hydrochloride
: Lacking the phenyl group, thus exhibiting different reactivity.
2-phenylcyclopropan-1-amine hydrochloride
: With positional isomerism, affecting its chemical and biological behavior.
This compound's unique combination of chiral cyclopropane and phenylamine structure offers distinctive properties that distinguish it within its chemical family, making it a versatile subject for ongoing research.
There you have it—a deep dive into this fascinating compound! Anything specific you want to explore further?
Propiedades
Número CAS |
111466-77-4 |
|---|---|
Fórmula molecular |
C10H14ClN |
Peso molecular |
183.68 g/mol |
Nombre IUPAC |
(1R,2S)-1-methyl-2-phenylcyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H13N.ClH/c1-10(11)7-9(10)8-5-3-2-4-6-8;/h2-6,9H,7,11H2,1H3;1H/t9-,10+;/m0./s1 |
Clave InChI |
ATFVTRDQCBBLIQ-BAUSSPIASA-N |
SMILES isomérico |
C[C@]1(C[C@H]1C2=CC=CC=C2)N.Cl |
SMILES canónico |
CC1(CC1C2=CC=CC=C2)N.Cl |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



